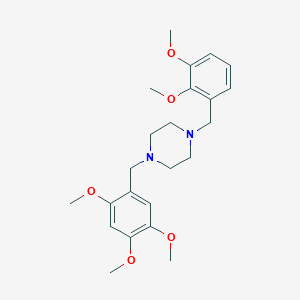

![molecular formula C23H32N4O3 B5132881 N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, also known as TBNPA, is a chemical compound used in various scientific research applications. TBNPA is a nitroaniline-based compound that is widely used in the synthesis of polyurethane foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is not fully understood. However, it is believed that N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline acts as a flame retardant by releasing nitrogen and carbon dioxide gas when exposed to high temperatures. The released gases dilute the oxygen concentration in the surrounding environment, thereby slowing down the combustion process.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. However, studies have shown that N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has low acute toxicity and is not mutagenic or carcinogenic. N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is also not known to cause any adverse effects on human health or the environment.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in lab experiments include its versatility, low toxicity, and ease of synthesis. N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline can be easily synthesized in large quantities and is relatively inexpensive compared to other flame retardants. However, the limitations of using N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in lab experiments include its limited solubility in water and its potential to interfere with other chemical reactions.

Future Directions

There are several future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. One area of research is the development of new synthesis methods for N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline and its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to evaluate the long-term effects of N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline on human health and the environment.

Conclusion

In conclusion, N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is a chemical compound that is widely used in various scientific research applications, including the synthesis of polyurethane foams, coatings, and adhesives. N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has several advantages, including its versatility, low toxicity, and ease of synthesis. However, there are also limitations to using N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in lab experiments, such as its limited solubility in water and potential interference with other chemical reactions. Future research on N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline should focus on developing new synthesis methods, investigating its mechanism of action, and evaluating its long-term effects on human health and the environment.

Synthesis Methods

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is synthesized by the reaction of 4-tert-butylphenol with ethylene oxide, followed by the reaction of the resulting product with 4-methylpiperazine and 2-nitroaniline. The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is used in various scientific research applications, including the synthesis of polyurethane foams, coatings, and adhesives. N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is a versatile compound that can be used to modify the properties of polyurethane materials, such as their thermal stability, mechanical strength, and flame retardancy. N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is also used in the production of flame retardant textiles, plastics, and electrical equipment.

properties

IUPAC Name |

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3/c1-23(2,3)18-5-8-20(9-6-18)30-16-11-24-21-17-19(7-10-22(21)27(28)29)26-14-12-25(4)13-15-26/h5-10,17,24H,11-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMAHXIHYVMANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)

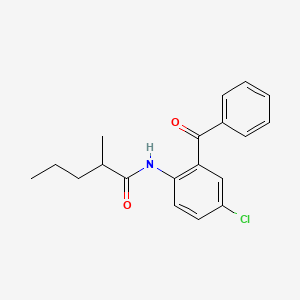

![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)

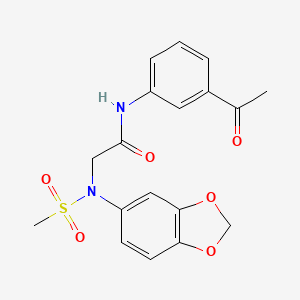

![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide](/img/structure/B5132847.png)

![3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)

![4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5132864.png)

![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5132868.png)

![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)

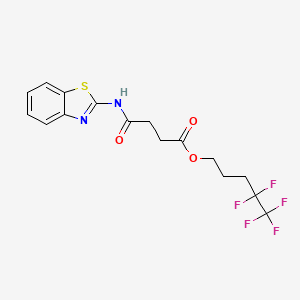

amine oxalate](/img/structure/B5132891.png)

![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)

![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)